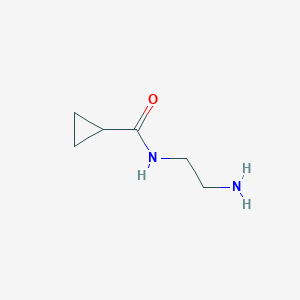![molecular formula C19H18FNO6S2 B2496538 Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 899724-40-4](/img/structure/B2496538.png)
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research into complex organic molecules often involves studying their synthesis, structure, and properties to discover potential applications in various fields, such as pharmacology, materials science, and chemistry. Compounds like Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically attract interest for their unique structural features and potential chemical activities.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including condensation, cyclocondensation, and esterification reactions. For example, a study by Spoorthy et al. (2021) described the synthesis of related ethyl thiophene carboxylate derivatives through reactions involving mercapto acetic acid and zinc chloride in dioxane, followed by hydrolysis and condensation with substituted phenyl phosphoro dichloridates (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Molecular Structure Analysis
Determining the molecular structure of compounds often involves spectroscopic techniques and theoretical calculations. Singh et al. (2013) employed FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis, complemented by quantum chemical calculations, to characterize a related compound, providing insights into its molecular conformation and electronic structure (Singh, Kumar, Tiwari, Rawat, & Manohar, 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can reveal their reactivity and potential chemical properties. The study by Amati et al. (2010) on the photochemical reactions of thiazole derivatives highlights the reactivity of such compounds under specific conditions, providing insight into their chemical behavior and potential applications (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of organic compounds. Dhandapani et al. (2017) detailed the crystal growth, structure determination, and nonlinear optical analysis of a closely related pyrimidine derivative, demonstrating the importance of these properties in materials science applications (Dhandapani, Manivarman, & Subashchandrabose, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to understanding and applying organic compounds. The work by Singh et al. (2013) on the synthesis and characterization of a novel pyrrole derivative included an analysis of its chemical reactivity and theoretical insights into its behavior, offering a model for studying similar compounds (Singh, Kumar, Tiwari, Rawat, 2013).
Applications De Recherche Scientifique
Synthesis and Characterization
- A study highlighted the synthesis and characterization of a series of compounds including Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate derivatives. These compounds underwent antimicrobial evaluation and docking studies to determine their potential application in treating microbial infections. The structures of these analogues were established using NMR, IR, Mass spectral data, and elemental analysis, showcasing their synthetic utility in developing new antimicrobial agents (Spoorthy et al., 2021).
Photophysical and Photochemical Properties
- Research into the photophysical properties of Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate derivatives revealed their potential as singlet-oxygen sensitizers. These properties are critical for applications in photodynamic therapy, a treatment method that uses light-sensitive compounds to produce reactive oxygen species for the treatment of various diseases, including cancer (Amati et al., 2010).
Liquid Crystal and Semiconductor Applications
- The compound's derivatives have been utilized in the synthesis of materials exhibiting smectic liquid crystalline phases. These materials' stability and photoconductive behavior make them suitable for use in advanced electronic and optoelectronic devices, such as liquid crystal displays and organic photovoltaic cells (Haristoy et al., 2000).
Organic Solar Cells
- A study on the structure tuning of conjugated polymers, including derivatives of Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, highlighted their role as electron transport layers in bulk-heterojunction polymer solar cells. These materials contributed to significant improvements in power conversion efficiency, demonstrating their potential in enhancing renewable energy technologies (Li et al., 2014).
Propriétés
IUPAC Name |
ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO6S2/c1-4-27-19(22)17-18(16-12(20)6-5-7-15(16)28-17)29(23,24)21-11-8-9-13(25-2)14(10-11)26-3/h5-10,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQJBBVDHFEAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2496455.png)
![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)
![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)
![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)



![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)





